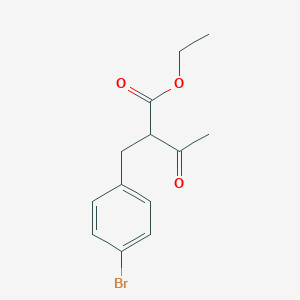

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUNXQLXQNOFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

This guide provides a comprehensive overview of the synthesis of ethyl 2-(4-bromobenzyl)-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights into the practical execution of the synthesis.

Introduction: The Significance of β-Keto Esters

This compound belongs to the class of β-keto esters, which are distinguished by a ketone functional group at the β-position relative to an ester group. A key feature of these molecules is the presence of an "active methylene" group—the -CH2- group situated between the two electron-withdrawing carbonyl groups.[1] The protons on this carbon are significantly acidic (pKa ≈ 11), facilitating the formation of a resonance-stabilized enolate anion upon treatment with a suitable base.[1][2] This enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions, most notably alkylation.[1]

The "acetoacetic ester synthesis" is a classic and versatile method in organic chemistry that leverages this reactivity to synthesize a wide array of ketones and other complex molecules.[3][4] The synthesis of this compound is a prime example of this methodology, involving the alkylation of ethyl acetoacetate with 4-bromobenzyl bromide.

The Core Reaction Mechanism: Alkylation of a Stabilized Enolate

The synthesis of this compound proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution.[2]

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of ethyl acetoacetate at the α-carbon.[2] This is typically achieved using a moderately strong base, such as sodium ethoxide (NaOEt). The ethoxide ion abstracts an acidic α-hydrogen, leading to the formation of a resonance-stabilized sodium enolate.[2] While this is a reversible process, the equilibrium favors the formation of the enolate.[2] The stability of the resulting enolate is crucial, as the negative charge is delocalized over two oxygen atoms and one carbon atom, rendering it a soft nucleophile.

Step 2: Nucleophilic Attack (SN2 Alkylation)

The generated enolate anion then acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[2][5] This step results in the displacement of the bromide ion and the formation of a new carbon-carbon bond, yielding the desired product, this compound.[2]

The choice of the alkylating agent is critical for the success of SN2 reactions. Primary and benzylic halides, like 4-bromobenzyl bromide, are excellent substrates.[2]

Caption: Mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from established procedures for the alkylation of β-keto esters.[2][6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 equiv |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 1.05 equiv |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.0 equiv |

| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent |

| Deionized Water | H₂O | 18.02 | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Preparation of the Enolate: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. Stir the solution until the sodium ethoxide has completely dissolved.[7]

-

Addition of β-Keto Ester: To the stirred solution, add ethyl acetoacetate.[7] Stir the mixture until all the solid has dissolved. An exothermic reaction may be observed.[7]

-

Alkylation: Once the flask has cooled, slowly add 4-bromobenzyl bromide dropwise down the condenser.[7]

-

Reaction: Heat the reaction mixture to reflux for an appropriate amount of time (e.g., 40 minutes).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Workup: After the reaction is complete, cool the mixture to room temperature and add deionized water.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[7]

-

Washing: Combine the organic extracts and wash them with deionized water.[7]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.[7] Further purification can be achieved by column chromatography if necessary.

Alternative Approaches and Considerations

While the use of sodium ethoxide in ethanol is a classic and effective method, other bases and solvent systems can be employed. For instance, a study on the synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate utilized potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).[8] This research also highlighted that for a similar substrate, ethyl 2-(4-chlorobenzyl)-3-oxobutanoate, the traditional method with NaH or NaOEt was ineffective, but the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and potassium iodide significantly improved the yield.[8]

Furthermore, gas-liquid phase-transfer catalysis (G.L.-P.T.C.) using potassium carbonate or sodium hydrogen carbonate as the base presents a solvent-free alternative for the alkylation of ethyl acetoacetate.[9]

Conclusion

The synthesis of this compound is a robust and well-established procedure that exemplifies the utility of the acetoacetic ester synthesis. By understanding the core mechanism involving enolate formation and subsequent SN2 alkylation, researchers can effectively synthesize this and other valuable β-keto ester intermediates. The choice of base, solvent, and the potential need for catalysts can be adapted to optimize the reaction for specific substrates and desired outcomes.

References

-

Fiveable. (n.d.). Ethyl Acetoacetate Definition. Retrieved from [Link]

-

Clutch Prep. (n.d.). Acetoacetic Ester Synthesis Explained. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

-

Kola, S. S. (n.d.). Synthesis Via ENOLATES.pptx. SlideShare. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1986). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]

-

Asian Journal of Research in Pharmaceutical Sciences. (2022, May). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

ScienceMadness. (2023, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl-branched monomer synthesis via alkylation of acetoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (2023, August 10). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]

-

ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. researchgate.net [researchgate.net]

- 9. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Guide to the Stability and Storage of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is a substituted β-keto ester, a class of compounds prized for their synthetic versatility but also characterized by specific chemical liabilities.[1][2] The integrity of this reagent is paramount for reproducible and successful outcomes in research and drug development. This guide provides a detailed examination of the molecule's inherent stability profile, delineates its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. The core stability challenge stems from the compound's susceptibility to hydrolysis and subsequent decarboxylation, a process accelerated by moisture, heat, and non-neutral pH. Adherence to the recommendations outlined herein will ensure the long-term purity and reactivity of the compound.

Chemical and Physicochemical Profile

This compound belongs to the acetoacetic ester family, which is characterized by an active methylene group flanked by two carbonyl functionalities.[3] This unique electronic arrangement dictates its reactivity and, consequently, its stability.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 95314-60-6[4] |

| Molecular Formula | C₁₃H₁₅BrO₃[4][5] |

| Molecular Weight | 299.16 g/mol [4] |

| Key Functional Groups | β-Keto Ester, Active Methylene, Brominated Aromatic Ring |

The central vulnerability of the molecule is the β-keto ester moiety. The ester is susceptible to cleavage, and the entire system is predisposed to decarboxylation once hydrolyzed.[1][6] The 4-bromo substituent on the benzyl group introduces potential photosensitivity, a common characteristic of halogenated aromatic compounds.[7][8]

Caption: Chemical structure of this compound.

Core Stability Considerations & Primary Degradation Pathways

Understanding the mechanisms of degradation is critical to designing effective storage strategies. For this molecule, the principal threats are hydrolysis, decarboxylation, and, to a lesser extent, photolytic degradation.

Hydrolysis and Subsequent Decarboxylation (Ketonic Cleavage)

This is the most significant and probable degradation pathway for this compound under common laboratory conditions. It is a two-step process:

-

Ester Hydrolysis: In the presence of water, particularly when catalyzed by acid or base, the ethyl ester group is hydrolyzed to form the corresponding β-keto carboxylic acid.[9][10][11] This reaction transforms the stable ester into a highly unstable intermediate.

-

Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide (CO₂) upon gentle heating.[6][12][13] The reaction proceeds through a six-membered cyclic transition state, resulting in the formation of an enol, which then tautomerizes to the more stable ketone.[1][6]

The net result of this "ketonic hydrolysis" is the conversion of the starting material into 4-(4-bromophenyl)butan-2-one and the loss of the ethyl carboxylate group as CO₂ and ethanol.[9]

Caption: The primary degradation pathway via hydrolysis and decarboxylation.

Photolytic Sensitivity

Aromatic bromides can be susceptible to degradation upon exposure to ultraviolet (UV) light.[7] The energy from UV radiation can be sufficient to induce homolytic cleavage of the carbon-bromine bond, generating radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to the formation of impurities and a reduction in the purity of the starting material. While less immediate than hydrolysis, this pathway is a significant concern for long-term storage and when handling the material in brightly lit environments.

Thermal and Oxidative Stress

Heat acts as a universal accelerator for all degradation reactions, most notably the decarboxylation of the β-keto acid intermediate.[6][14] Therefore, elevated temperatures will significantly shorten the shelf-life of the compound, even in the absence of significant moisture.

While not a primary concern for this specific structure compared to compounds like ethers, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal contaminants, can potentially lead to slow oxidative degradation at the active methylene or benzylic positions.[15][16]

Recommended Storage and Handling Protocols

A multi-faceted approach is required to mitigate the risks outlined above. The following protocols are designed to preserve the chemical integrity of this compound.

Optimal Storage Conditions

The primary goal is to rigorously exclude moisture, light, and heat.

| Parameter | Recommendation | Causality and Rationale |

| Temperature | 2-8 °C (Refrigerate) for short-term (weeks).-20 °C (Freeze) for long-term (months). | Low temperatures drastically reduce the rate of all chemical reactions, including hydrolysis and potential oxidation.[17][18][19] Freezing is superior for long-term preservation. |

| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent oxidative degradation. This is the most critical factor for preserving purity. |

| Light | Protect from Light (Amber Vial / Store in Dark) | Prevents potential photolytic cleavage of the C-Br bond on the aromatic ring, avoiding the formation of radical impurities.[7] |

| Container | Tightly Sealed Glass Vial with PTFE-Lined Cap | Provides an inert contact surface and a superior seal against moisture and air ingress compared to standard caps.[20] |

Prudent Handling Procedures

Maintaining compound integrity requires diligence not only in storage but also during use.

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a positive pressure stream of argon or nitrogen.

-

Minimize Air Exposure: If an inert atmosphere is not available, minimize the time the container is open to the air. Quickly dispense the required amount and immediately reseal and purge the container headspace with inert gas if possible.

-

Use Dry Solvents and Glassware: Ensure all solvents and equipment are scrupulously dried before coming into contact with the compound to prevent introducing water.

-

Avoid Contamination: Use clean spatulas and syringes. Never return unused material to the original stock bottle.

-

pH Neutrality: Ensure the compound is not exposed to acidic or basic conditions during storage or handling, as these will catalyze its decomposition.[10]

Experimental Protocol: A Workflow for Stability Assessment

To validate the stability of a specific batch or test it under simulated experimental conditions, a structured stability study is recommended.

Objective: To quantify the degradation of this compound under defined stress conditions over time.

Methodology:

-

Sample Preparation: Prepare several aliquots of the compound (e.g., 5-10 mg) in individual, sealed vials appropriate for the analytical method (e.g., HPLC vials). If stability in solution is being tested, dissolve the compound in a high-purity, dry solvent of interest.

-

Establish Stress Conditions:

-

Control: Store one set of aliquots under the recommended optimal conditions (-20 °C, dark, inert atmosphere).

-

Hydrolytic Stress: Add a specific amount of water (e.g., 5% v/v) to a set of samples. Store at room temperature and 40 °C.

-

Thermal Stress: Store a set of dry aliquots at an elevated temperature (e.g., 40 °C or 60 °C).

-

Photostability: Expose a set of aliquots to a controlled UV or broad-spectrum light source.

-

-

Time Point Analysis: At designated time points (e.g., T=0, 24h, 48h, 1 week, 1 month), remove one vial from each stress condition for analysis.

-

Analytical Method: Use a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Develop a method that separates the parent compound from potential degradants, primarily 4-(4-bromophenyl)butan-2-one.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound and any new peaks that appear over time.

-

Calculate the percentage of the parent compound remaining at each time point relative to T=0.

-

Plot the percentage remaining versus time for each condition to determine the degradation rate.

-

Caption: A logical workflow for conducting a formal stability assessment study.

Conclusion

The chemical integrity of this compound is fundamentally dependent on the mitigation of its primary degradation pathway: hydrolysis followed by decarboxylation. Its stability is not robust, and therefore, requires stringent control of its storage and handling environment. By rigorously excluding moisture, heat, and light , and by handling the compound under inert conditions , researchers can ensure its purity and reactivity, thereby safeguarding the validity and reproducibility of their experimental results.

References

- Shivaji College. Active Methylene Compounds.

-

Quora. (2021-02-25). Why is the enol form of acetoacetic ester more stable than its keto form? Available from: [Link]

- Chemistry for everyone. (2024-02-18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com.

- OpenOChem Learn. Acetoacetic Ester Synthesis.

- LookChem. ETHYL ACETOACETATE.

- La Salle University. Ethyl acetoacetate reactions.

-

Chemistry LibreTexts. (2021-10-31). 9.4: β-Ketoacids Decarboxylate. Available from: [Link]

-

Brainly.in. (2021-01-07). Ethyl derivative of acetoacetic ester on basic hydrolysis forms. Available from: [Link]

-

Hodson, L., et al. (2014). The storage stability and concentration of acetoacetate differs between blood fractions. Clinica Chimica Acta, 433, 183-187. Available from: [Link]

- Google Patents. (US6642035B2). Synthesis of B-keto esters.

-

Hodson, L., et al. (2014-06-10). The Storage Stability and Concentration of Acetoacetate Differs Between Blood Fractions. Clinica Chimica Acta. Available from: [Link]

-

Chemistry Steps. Acetoacetic Ester Synthesis. Available from: [Link]

-

ResearchGate. (2025-08-07). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Available from: [Link]

-

PubChem - NIH. This compound. Available from: [Link]

-

The Journal of Organic Chemistry. Thermal decomposition of .beta.-hydroxy ketones. Available from: [Link]

-

ResearchGate. (2025-08-07). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Available from: [Link]

-

Reddit. (2020-03-29). Mechanism for decarboxylation of a beta-keto ester in ethanol. Available from: [Link]

-

Tsuji, J. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 87(5), 193-213. Available from: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

-

ResearchGate. (2022-05). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Available from: [Link]

-

PubChem - NIH. (2026-01-10). Ethyl 2-(2-bromobenzoyl)-3-oxobutanoate. Available from: [Link]

-

ACS Omega. (2023-12-28). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Available from: [Link]

-

Molecules. (2016-09). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

-

Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage. Available from: [Link]

-

Acta Crystallographica Section E. (2008). Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. Available from: [Link]

-

Wikipedia. Bromine. Available from: [Link]

-

Environmental Health & Safety (EHS). Peroxide Forming Chemicals. Available from: [Link]

-

ResearchGate. Bromination of other aromatic substrates. Available from: [Link]

-

ResearchGate. (2025-08-06). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available from: [Link]

Sources

- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. manavchem.com [manavchem.com]

- 4. This compound | 95314-60-6 [amp.chemicalbook.com]

- 5. This compound | C13H15BrO3 | CID 13440194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. shivajicollege.ac.in [shivajicollege.ac.in]

- 10. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 11. aklectures.com [aklectures.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 16. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 17. bevital.no [bevital.no]

- 18. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate: Principles and Practices

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate, a versatile ketoester with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that underpin its synthesis.

Introduction: The Significance of Substituted β-Keto Esters

This compound belongs to the class of β-keto esters, which are pivotal building blocks in the synthesis of a wide array of more complex molecules. The presence of both a keto and an ester functional group, separated by a methylene group with acidic protons, imparts a unique reactivity profile that allows for a variety of chemical transformations.[1] This makes them invaluable intermediates in the pharmaceutical industry for the construction of heterocyclic compounds, which form the core of many drug candidates.[1][2] The introduction of a 4-bromobenzyl moiety provides a handle for further functionalization, for instance, through cross-coupling reactions, making this specific derivative a compound of interest for creating libraries of potential therapeutic agents.

While a singular "discovery" paper in the historical sense is not readily apparent in the public domain, the first documented synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate, including the bromo derivative, provides a clear and reproducible method for its preparation.[3] This guide will focus on this seminal synthesis, elucidating the reaction mechanism and providing a detailed experimental protocol.

The First Synthesis: An In-depth Analysis

The first reported synthesis of this compound is achieved through the alkylation of ethyl acetoacetate with 4-bromobenzyl bromide.[3] This reaction is a classic example of C-alkylation of an enolate, a fundamental transformation in organic chemistry.

Underlying Chemical Principles: The Acetoacetic Ester Synthesis

The core of this synthesis lies in the reactivity of ethyl acetoacetate. The α-protons (the protons on the carbon between the two carbonyl groups) of ethyl acetoacetate are significantly more acidic than typical methylene protons. This increased acidity is due to the ability of the resulting conjugate base, the enolate, to delocalize the negative charge onto both carbonyl oxygen atoms, leading to a highly stabilized resonance structure.

This enolate acts as a potent nucleophile and can readily participate in nucleophilic substitution reactions (SN2) with suitable electrophiles, such as alkyl halides.[4][5] In this specific synthesis, 4-bromobenzyl bromide serves as the electrophile.

The choice of base is critical for the efficient generation of the enolate. A strong base is required to deprotonate the α-carbon of ethyl acetoacetate. The reported synthesis utilizes potassium tert-butoxide (t-BuOK), a strong, non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (THF).[3] The use of a non-nucleophilic base is crucial to avoid competing reactions, such as the saponification of the ester.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Enolate Formation: The tert-butoxide anion, a strong base, abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack (SN2): The nucleophilic enolate then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion in an SN2 fashion to form the desired product, this compound.

The overall transformation can be visualized as follows:

Caption: High-level overview of the synthesis of this compound.

A more detailed representation of the chemical structures involved is provided in the following diagram:

Caption: Detailed reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from the first reported procedure.[3]

Materials and Equipment

-

Ethyl acetoacetate

-

4-Bromobenzyl bromide

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, a suspension of potassium tert-butoxide in anhydrous tetrahydrofuran is prepared. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture.

-

Addition of Ethyl Acetoacetate: Ethyl acetoacetate is added dropwise to the stirred suspension of t-BuOK in THF at room temperature. The addition should be slow to control any potential exotherm.

-

Enolate Formation: The mixture is stirred at room temperature for a sufficient time to ensure complete formation of the enolate.

-

Addition of 4-Bromobenzyl Bromide: A solution of 4-bromobenzyl bromide in anhydrous THF is then added to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for approximately 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

-

Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Data Presentation

The successful synthesis of this compound is confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

| Analysis | Expected Observations |

| Appearance | Colorless to pale yellow oil |

| Infrared (IR) | Strong C=O stretching frequencies for the ketone and ester carbonyl groups. C-H stretching and bending frequencies for the alkyl and aromatic moieties. C-Br stretching frequency. |

| 1H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the acetyl methyl group, a doublet for the benzylic protons, a triplet for the methine proton, and signals in the aromatic region for the 4-bromophenyl group. |

| Mass Spec. (MS) | A molecular ion peak corresponding to the molecular weight of the product, and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) should be observable in the molecular ion and bromine-containing fragments. |

Conclusion and Future Outlook

The synthesis of this compound via the alkylation of ethyl acetoacetate is a robust and well-understood chemical transformation. This guide has provided a detailed examination of the first reported synthesis, from the underlying chemical principles to a practical experimental protocol. The versatility of the β-keto ester functionality, combined with the potential for further modification at the brominated aromatic ring, makes this compound a valuable starting material for the synthesis of novel chemical entities. As the demand for new therapeutic agents continues to grow, the importance of foundational building blocks like this compound in drug discovery and development is poised to increase.

References

-

Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. (n.d.). Course Hero. Retrieved January 17, 2026, from [Link]

- WO2000026177A1 - Synthesis of ethyl bromopyruvate. (n.d.). Google Patents.

-

Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. (2011). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Preparation of ethyl 2-ethyl-3-oxobutanoate. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Environmentally Benign Nucleophilic Substitution Reaction of Arylalkyl Halides in Water using CTAB as Inverse Phase Transfer. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

ETHYL n-BUTYLACETOACETATE. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

22.7: Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

- CN100543003C - A kind of preparation method of p-bromobenzyl bromide. (n.d.). Google Patents.

-

Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to modulate a wide array of biological targets have led to its incorporation into numerous blockbuster drugs.[2][4] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the pyrazole scaffold has proven to be a privileged structure in the design of novel therapeutics.[2][4] The synthesis of functionalized pyrazoles is, therefore, a critical endeavor for researchers engaged in the discovery and development of new chemical entities with therapeutic potential.[5][6]

This document provides a detailed guide to the synthesis of pyrazoles from a specific β-keto ester, ethyl 2-(4-bromobenzyl)-3-oxobutanoate. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into the practical aspects of this important transformation.

Chemical Theory: The Knorr Pyrazole Synthesis

The primary method for synthesizing pyrazoles from 1,3-dicarbonyl compounds, such as β-keto esters, is the Knorr pyrazole synthesis .[1][4][7][8] This robust and high-yielding reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][9] The reaction is typically catalyzed by an acid and proceeds through a cyclocondensation mechanism.[4][7][8]

The reaction between this compound and a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) will proceed via the Knorr synthesis. The presence of the 4-bromobenzyl substituent introduces a key functional group that can be further modified, making the resulting pyrazole a valuable intermediate for library synthesis in drug discovery programs.[10]

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis, in the context of our specific starting material, can be outlined as follows:

-

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on the more electrophilic ketone carbonyl of the β-keto ester. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.

-

Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[9]

The regioselectivity of the initial attack can be a factor with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of regioisomers.[11][12] However, with hydrazine hydrate, the resulting pyrazole will exist as a mixture of tautomers.

Reaction Scheme:

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 5-(4-bromobenzyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of the target pyrazole from this compound and hydrazine hydrate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| This compound | 299.15 | 1.0 g | 3.34 | Starting material |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 0.33 mL | ~6.68 | 2 equivalents |

| Glacial Acetic Acid | 60.05 | 3-4 drops | Catalytic | Acid catalyst |

| Ethanol (or 1-Propanol) | - | 10 mL | - | Solvent |

| Deionized Water | - | 20 mL | - | For workup |

| Ethyl Acetate | - | As needed | - | For extraction and Thin Layer Chromatography (TLC) |

| Hexanes | - | As needed | - | For TLC |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent |

Equipment

-

50 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel)

-

UV lamp for TLC visualization

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask, add this compound (1.0 g, 3.34 mmol) and ethanol (10 mL).

-

Add a magnetic stir bar to the flask.

-

With stirring, add hydrazine hydrate (0.33 mL, ~6.68 mmol, 2 eq.). A slight exotherm may be observed.

-

Add 3-4 drops of glacial acetic acid to the reaction mixture.[1][9]

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.

-

Maintain the reflux with vigorous stirring for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Prepare a TLC chamber with a mobile phase of 30% ethyl acetate in hexanes.

-

On a TLC plate, spot the starting material (dissolved in a small amount of ethyl acetate) and the reaction mixture.

-

Visualize the plate under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

-

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add deionized water (20 mL) to the reaction mixture with stirring. A precipitate may form.

-

If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms or if the product is oily, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Data Interpretation and Characterization

The expected product is 5-(4-bromobenzyl)-3-methyl-1H-pyrazol-5(4H)-one , which exists in tautomeric forms. The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aromatic protons from the bromobenzyl group, the methyl group protons, and the protons of the pyrazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the pyrazolone tautomer and N-H stretches.

Safety Precautions

-

Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reflux time and monitor by TLC. Ensure the reaction temperature is appropriate for the solvent. |

| Low Yield | Incomplete reaction or loss of product during workup. | Optimize reaction conditions. Be careful during extractions and transfers to minimize loss. |

| Formation of Side Products | Impure starting materials or incorrect stoichiometry. | Use pure starting materials. Ensure the correct molar ratios of reactants are used. |

Conclusion

The synthesis of pyrazoles from β-keto esters via the Knorr reaction is a reliable and versatile method for accessing this important class of heterocyclic compounds.[1][9] The protocol provided here for the synthesis of 5-(4-bromobenzyl)-3-methyl-1H-pyrazol-5(4H)-one from this compound serves as a practical guide for researchers in organic and medicinal chemistry. The resulting product, with its reactive bromine handle, is a valuable building block for the synthesis of diverse libraries of compounds for drug discovery and other applications.[10]

References

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Retrieved from [Link]

-

Wiley Online Library. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Retrieved from [Link]

-

Semantic Scholar. (2008). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

National Institutes of Health. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Retrieved from [Link]

-

YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. Retrieved from [Link]

-

National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. societachimica.it [societachimica.it]

- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

Application Notes & Protocols: Ethyl 2-(4-bromobenzyl)-3-oxobutanoate as a Foundational Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Importance of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

In the landscape of medicinal chemistry and pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. This compound is a quintessential example of a highly versatile and strategically valuable precursor.[1][2] Its molecular architecture, featuring a reactive β-ketoester moiety and a functionalizable bromobenzyl group, offers chemists a dual-pronged approach for molecular elaboration.

The β-ketoester portion is primed for a variety of classical carbon-carbon and carbon-heteroatom bond-forming reactions. The acidic α-proton can be readily abstracted to form a stabilized enolate, which serves as a potent nucleophile.[3] Concurrently, the 4-bromobenzyl group provides a handle for late-stage diversification, most commonly through transition-metal-catalyzed cross-coupling reactions, or acts as a key pharmacophoric element in the final API.

This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and a comprehensive protocol for its application in the renowned Hantzsch pyridine synthesis—a cornerstone reaction for producing a class of APIs known as calcium channel blockers.[4][5]

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental for its effective use in synthesis. The key data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅BrO₃ | [1][2] |

| Molecular Weight | 299.16 g/mol | [2] |

| Appearance | Typically a liquid | Inferred |

| CAS Number | 95314-60-6 | [2] |

| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C | [1] |

Synthesis of the Precursor: Alkylation of Ethyl Acetoacetate

The most direct and widely adopted method for preparing this compound is the acetoacetic ester synthesis.[6] This venerable reaction leverages the enhanced acidity of the α-hydrogen in ethyl acetoacetate, which is positioned between two carbonyl groups.

Causality Behind the Method: The choice of a strong base, such as sodium ethoxide or potassium tert-butoxide, is critical to quantitatively generate the nucleophilic enolate of ethyl acetoacetate.[6][7] The subsequent alkylation with 4-bromobenzyl bromide proceeds via a classic Sₙ2 mechanism. The solvent, typically a polar aprotic solvent like THF or a polar protic one like ethanol, is chosen to effectively solvate the base's counter-ion and facilitate the nucleophilic attack.[7][8]

Caption: Workflow for the synthesis of the title precursor.

Detailed Laboratory Protocol for Synthesis

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:

-

Round-bottom flask (100 mL), reflux condenser, and magnetic stirrer

-

Dropping funnel

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

4-Bromobenzyl bromide (2.50 g, 10 mmol)

-

Sodium ethoxide (0.68 g, 10 mmol) or freshly prepared from Sodium (0.23 g) in Ethanol

-

Anhydrous Ethanol (30 mL)

-

Ethyl acetate, saturated NaCl solution (brine), anhydrous magnesium sulfate

-

Rotary evaporator and vacuum distillation apparatus

Procedure:

-

Base Preparation: In the 100 mL round-bottom flask, dissolve sodium ethoxide in 30 mL of anhydrous ethanol with stirring. If preparing fresh, add small pieces of sodium metal to ethanol and stir until fully dissolved.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetoacetate dropwise over 15 minutes. Stir the resulting solution for an additional 30 minutes at room temperature to ensure complete enolate formation.[8]

-

Alkylation: Dissolve 4-bromobenzyl bromide in a minimal amount of anhydrous ethanol and add it to the dropping funnel. Add the bromide solution dropwise to the enolate mixture over 30 minutes.

-

Reaction Completion: After the addition is complete, attach the reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator. Add 50 mL of deionized water to the residue and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layer with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Application in API Synthesis: The Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that remains a highly relevant and powerful tool in medicinal chemistry.[9] It is particularly famous for its ability to construct 1,4-dihydropyridine (DHP) scaffolds, which are the core of several blockbuster calcium channel blocker drugs used to treat hypertension, such as Nifedipine and Amlodipine.[5]

Our precursor, this compound, is an ideal substrate for this reaction. It serves as one of the two required β-dicarbonyl components, ultimately installing the 4-bromobenzyl moiety at the crucial 4-position of the DHP ring.

Caption: Mechanistic overview of the Hantzsch pyridine synthesis.

Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes a general procedure for synthesizing a symmetrically substituted 1,4-DHP, which can then be oxidized to the corresponding pyridine.

Materials and Equipment:

-

Round-bottom flask (50 mL) with reflux condenser and magnetic stirrer

-

This compound (2.99 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Formaldehyde (0.30 g of 37% aq. solution, ~3.7 mmol) or another aldehyde

-

Ammonium acetate (0.77 g, 10 mmol)

-

Ethanol (20 mL)

-

Oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) for the subsequent aromatization step.

Procedure:

-

Reaction Setup: In the 50 mL round-bottom flask, combine this compound, ethyl acetoacetate, the chosen aldehyde, and ammonium acetate in 20 mL of ethanol.[9]

-

Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The reaction mixture will typically become cloudy as the product begins to precipitate.

-

Isolation of Dihydropyridine: Cool the reaction vessel in an ice bath. The 1,4-dihydropyridine product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Aromatization (Oxidation): The isolated dihydropyridine can be aromatized to the corresponding pyridine derivative.[9] A common method is to dissolve the DHP in glacial acetic acid and add a suitable oxidizing agent (e.g., a stoichiometric amount of nitric acid) and heat gently until the reaction is complete (monitored by TLC).

-

Final Workup: Pour the reaction mixture over ice and neutralize with a base (e.g., ammonium hydroxide). The pyridine product often precipitates and can be collected by filtration, followed by recrystallization for purification.

Self-Validation and Characterization

Trustworthiness in any synthetic protocol stems from rigorous analytical validation. The identity and purity of the synthesized precursor and the final DHP/pyridine product must be confirmed.

| Analysis Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), acetyl methyl group (singlet), α-proton (triplet), benzylic CH₂ (doublet), and aromatic protons of the bromophenyl ring (two doublets). |

| ¹³C NMR | Resonances for the two carbonyl carbons (ester and ketone), aliphatic carbons, and aromatic carbons. |

| IR Spectroscopy | Strong characteristic C=O stretching frequencies around 1715 cm⁻¹ (ketone) and 1745 cm⁻¹ (ester). C-Br stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated mass, along with a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) due to the presence of bromine.[1] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient construction of complex molecular architectures relevant to the pharmaceutical industry. Its straightforward synthesis via acetoacetic ester alkylation and its utility in powerful multicomponent reactions like the Hantzsch synthesis underscore its importance. By understanding the causality behind the synthetic protocols and employing rigorous analytical validation, researchers can confidently leverage this precursor to accelerate the discovery and development of novel APIs.

References

-

Title: this compound | C13H15BrO3 | CID 13440194 Source: PubChem - National Institutes of Health URL: [Link]

- Title: Hantzsch pyridine synthesis Source: Grok, Fact-checked Article URL

-

Title: Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity Source: ResearchGate URL: [Link]

-

Title: Learning from the Hantzsch synthesis Source: Journal of Chemical Education URL: [Link]

-

Title: Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis Source: UCLA Department of Chemistry & Biochemistry URL: [Link]

-

Title: Hantzsch pyridine synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Hantzsch Dihydropyridine (Pyridine) Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: 22.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

-

Title: ETHYL n-BUTYLACETOACETATE Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx Source: Course Hero URL: [Link]

Sources

- 1. This compound | C13H15BrO3 | CID 13440194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 95314-60-6 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

Protocol for the Purification of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate: A Comprehensive Guide

An Application Note for Researchers and Drug Development Professionals

Abstract

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is a versatile β-keto ester that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its purity is paramount for the success of subsequent synthetic transformations. This application note provides a detailed, field-proven protocol for the purification of this target compound from a crude reaction mixture, emphasizing the use of flash column chromatography. We delve into the rationale behind each procedural step, from the initial work-up to the final characterization, to ensure researchers can achieve high purity and yield.

Introduction and Synthesis Context

The target compound, this compound, is typically synthesized via the acetoacetic ester synthesis. This classic carbon-carbon bond-forming reaction involves the alkylation of an enolate derived from ethyl acetoacetate with an alkyl halide.[1][2][3] In this specific case, the enolate of ethyl acetoacetate undergoes a nucleophilic substitution (SN2) reaction with 4-bromobenzyl bromide.[4]

The reaction is generally carried out in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, to deprotonate the acidic α-carbon of ethyl acetoacetate, thereby generating the nucleophilic enolate.[4][5]

Common Impurities and the Rationale for Purification

While robust, this synthesis route can generate several impurities that must be removed to ensure the integrity of subsequent reactions. A typical crude product mixture may contain:

-

Unreacted Starting Materials: Residual ethyl acetoacetate and 4-bromobenzyl bromide.

-

Dialkylation Byproduct: Ethyl 2,2-bis(4-bromobenzyl)-3-oxobutanoate, formed if a second alkylation occurs at the α-carbon.

-

O-Alkylation Byproduct: The isomeric product resulting from the enolate's oxygen atom acting as the nucleophile. This is generally a minor byproduct but is important to remove.[6]

-

Residual Base and Salts: Inorganic salts (e.g., NaBr, KBr) formed during the reaction.

-

Solvent Residue: The solvent used for the reaction (e.g., ethanol, THF).

Given the structural similarity of the desired product to the starting materials and the dialkylated byproduct, a robust purification method is required. Flash column chromatography on silica gel is the most effective and widely adopted technique for this purpose, as it separates compounds based on differences in their polarity.[7][8]

Purification Workflow Overview

The purification process is logically divided into two main stages: the initial aqueous work-up to remove inorganic and highly polar impurities, followed by flash column chromatography for fine purification.

Caption: Workflow for the purification of this compound.

Detailed Application Protocols

Materials and Apparatus

| Reagents & Consumables | Apparatus & Equipment |

| Crude this compound | Separatory Funnel (appropriate size) |

| Silica Gel (230-400 mesh) | Glass Chromatography Column |

| Ethyl Acetate (EtOAc), ACS Grade | Erlenmeyer Flasks, Round-bottom Flasks |

| Hexanes, ACS Grade | Beakers, Graduated Cylinders |

| Deionized Water | Rotary Evaporator |

| Saturated Sodium Chloride Solution (Brine) | TLC Plates (silica gel on aluminum/glass) |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | TLC Developing Chamber |

| TLC Stains (e.g., Potassium Permanganate) or UV Lamp (254 nm) | Magnetic Stirrer and Stir Bars |

| Cotton or Glass Wool | Pipettes (glass and disposable) |

Protocol Part A: Aqueous Work-up

Rationale: This initial step removes water-soluble components such as inorganic salts and residual base, significantly simplifying the subsequent chromatography.

-

Quenching: After the reaction is deemed complete, cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (e.g., 2 x 50 mL for a small-scale reaction).[5] The organic product will preferentially dissolve in the ethyl acetate layer.

-

Washing: Combine the organic extracts. Wash the combined organic layer sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[9]

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.

Protocol Part B: Flash Column Chromatography

Rationale: This is the core purification step. Silica gel, a polar stationary phase, is used. A non-polar mobile phase (eluent) is passed through the column, and compounds separate based on their affinity for the stationary phase. Non-polar compounds travel faster down the column, while more polar compounds are retained longer.

-

TLC Analysis and Eluent Selection:

-

Dissolve a small amount of the crude extract in ethyl acetate.

-

Using a capillary tube, spot the solution onto a TLC plate.

-

Develop the plate in a TLC chamber containing a solvent system. Start with a non-polar mixture, such as 10% ethyl acetate in hexanes (9:1 Hexanes:EtOAc).

-

Visualize the plate under a UV lamp and/or by staining.

-

Adjust the solvent polarity until the spot corresponding to the product has a retention factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation on a column.[7] Less polar impurities (like starting halide) will have a higher Rf, and more polar impurities (like ethyl acetoacetate) will have a lower Rf.

-

-

Column Packing:

-

Secure a glass chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.[8]

-

Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed evenly, ensuring no air bubbles are trapped.

-

Drain the excess solvent until the level is just above the top of the silica bed. Do not let the column run dry.[7]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

-

Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[7]

-

Carefully add this powder as a uniform layer on top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).

-

Maintain a constant flow rate and ensure the solvent level always remains above the silica bed.

-

If necessary, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate in the mobile phase to elute more polar compounds.[8]

-

-

Monitoring and Product Isolation:

-

Monitor the collected fractions by TLC to identify which ones contain the purified product. Spot multiple fractions on the same TLC plate for comparison.

-

Combine all fractions that show a single, clean spot corresponding to the product's Rf.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Determine the final mass and calculate the percentage yield.

-

Characterization and Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Analytical Technique | Expected Characteristics |

| Appearance | Pale yellow oil or low-melting solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.2 (t, 3H, -OCH₂CH₃ ), ~2.2 (s, 3H, -C(O)CH₃ ), ~3.2 (d, 2H, Ar-CH₂ -), ~3.8 (t, 1H, -CH -), ~4.2 (q, 2H, -OCH₂ CH₃), ~7.0-7.5 (m, 4H, Ar-H ). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~14.1 (-OCH₂C H₃), ~29.5 (-C(O)C H₃), ~35.8 (Ar-C H₂-), ~58.2 (-C H-), ~61.5 (-OC H₂CH₃), ~121.5, ~131.0, ~131.8, ~135.0 (Ar-C ), ~169.0 (-C (O)O-), ~202.0 (-C (O)CH₃). |

| IR Spectroscopy (neat, cm⁻¹) | ~1745 cm⁻¹ (C=O stretch, ester), ~1715 cm⁻¹ (C=O stretch, ketone), ~1600, ~1490 cm⁻¹ (C=C stretch, aromatic).[10] |

| Mass Spectrometry (EI) | m/z for C₁₃H₁₅BrO₃: Expected [M]⁺ at 298.02 and 300.02 (approx. 1:1 ratio due to Br isotopes). |

Troubleshooting

| Problem | Potential Cause | Solution |

| Poor Separation on Column | Incorrect eluent polarity. | Re-optimize the solvent system using TLC. A lower Rf (more non-polar eluent) will improve separation. |

| Column was poorly packed or overloaded. | Ensure the silica bed is uniform and homogenous. Use an appropriate amount of silica (typically 50-100 times the weight of the crude product). | |

| Product Degrading on Column | Silica gel is slightly acidic. | β-keto esters can sometimes be sensitive.[8] Deactivate the silica by pre-treating it with a solvent containing a small amount of a base like triethylamine (e.g., 1%).[8] |

| Low Yield | Incomplete extraction from the aqueous layer. | Perform an additional extraction with ethyl acetate during the work-up. |

| Product was lost during chromatography. | Ensure fractions are carefully monitored with TLC to avoid prematurely discarding product-containing fractions. |

References

-

Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. ResearchGate. [Link]

-

Acetoacetic ester synthesis. Wikipedia. [Link]

-

Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

-

Chapter 21: Ester Enolates. University of Calgary. [Link]

-

ethylacetoacetic synthesis | Ethyl acetoacetate preparation. YouTube. [Link]

-

Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. [Link]

- PROCESS FOR PURIFYING AN a-KETO ESTER.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. National Institutes of Health (NIH). [Link]

-

Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. [Link]

-

ORGANIC CHEMISTRY SELECT. WordPress.com. [Link]

Sources

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. researchgate.net [researchgate.net]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

Troubleshooting & Optimization

Troubleshooting O-alkylation vs C-alkylation in beta-keto ester synthesis

Technical Support Center: β-Keto Ester Alkylation

Welcome to the technical support center for β-keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the alkylation of β-keto esters, specifically the competition between C-alkylation and O-alkylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the alkylation of β-keto esters. Each issue is analyzed from a mechanistic standpoint, followed by actionable, step-by-step solutions.

Issue 1: My reaction predominantly yields the O-alkylated product, but the C-alkylated product is my target. How can I reverse this selectivity?

Root Cause Analysis: The outcome of this reaction is a classic case of kinetic versus thermodynamic control, influenced heavily by the Hard and Soft Acids and Bases (HSAB) principle.[1][2] The enolate formed from a β-keto ester is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-attack) and the oxygen (O-attack).[3][4]

-

O-Alkylation (Kinetic Product): The oxygen atom in the enolate is more electronegative and bears a higher negative charge density.[5] It is considered a "hard" nucleophilic center. Reaction at this site is typically faster and favored under kinetic control (low temperatures, short reaction times).[6][7] This pathway is preferred when using:

-

Hard Electrophiles: Reagents like alkyl sulfates or tosylates are "hard" electrophiles and preferentially react with the hard oxygen center.[8][9]

-

Polar Aprotic Solvents: Solvents like DMSO or HMPA strongly solvate the metal counterion, creating a "naked" or more reactive enolate where the oxygen is highly accessible.[10]

-

Certain Counterions: Larger, "softer" cations like K+ can lead to a freer enolate, increasing the rate of O-alkylation.

-

-

C-Alkylation (Thermodynamic Product): The α-carbon is a "soft" nucleophilic center. The resulting C-C bond is generally stronger and more stable than the C-O bond formed in the O-alkylation product (enol ether).[5][11] Therefore, C-alkylation is the thermodynamically favored pathway.[6][12] To favor this outcome, you need conditions that allow the reaction to reach thermodynamic equilibrium.

Strategic Solutions to Favor C-Alkylation:

-

Modify Your Electrophile: Switch from hard electrophiles (e.g., dimethyl sulfate) to softer ones. Alkyl iodides are excellent choices as iodine is highly polarizable, making the attached carbon a soft electrophilic center that prefers to react with the soft carbon of the enolate.[8][9]

-

Optimize the Solvent: Avoid highly polar aprotic solvents. Instead, use weakly coordinating solvents like tetrahydrofuran (THF) or dioxane.[10] These solvents promote ion pairing and aggregation, which can sterically shield the oxygen atom and make the α-carbon the more accessible nucleophilic site.[10]

-

Re-evaluate Your Base and Counterion: The choice of base is critical as it determines the counterion.

-

Use a base with a smaller, harder counterion like Na+ (from sodium ethoxide or sodium hydride) or Li+ (from LDA).[8] These smaller cations coordinate more tightly with the oxygen atom, effectively blocking it and promoting C-alkylation.[3][11]

-

Use a base that establishes a reversible equilibrium, such as sodium ethoxide (NaOEt) in ethanol.[13] This allows the initially formed kinetic O-alkylated product to revert to the enolate and eventually form the more stable C-alkylated product.

-

-

Adjust Reaction Temperature: Higher temperatures favor the thermodynamic product.[6][7] If your reaction is running at low temperatures (e.g., -78 °C), try increasing it to room temperature or gently refluxing to allow the system to reach thermodynamic equilibrium.

Caption: Troubleshooting workflow for poor C-alkylation selectivity.

Issue 2: My reaction is giving significant amounts of di-alkylated product. How can I achieve selective mono-alkylation?

Root Cause Analysis: The mono-alkylated β-keto ester product still possesses an acidic α-hydrogen. If reaction conditions permit, it can be deprotonated by the base present in the mixture to form a new enolate, which can then react with another equivalent of the electrophile.[13]

This issue is exacerbated by:

-

Excess Base or Electrophile: Using more than one equivalent of either reagent increases the probability of a second alkylation event.

-

Strong Bases: Very strong bases like NaH can lead to complete and rapid deprotonation, potentially facilitating the second deprotonation if stoichiometry is not carefully controlled.

-

Slow Addition of Electrophile: If the electrophile is added too slowly, localized areas of high enolate concentration can react completely and then undergo a second deprotonation/alkylation cycle as more electrophile is introduced.

Strategic Solutions to Favor Mono-Alkylation:

-

Control Stoichiometry: Use precisely one equivalent of the base (or a very slight excess, e.g., 1.05 eq.) relative to the β-keto ester. Add exactly one equivalent of the alkylating agent.

-

Reverse Addition: Instead of adding the alkylating agent to the enolate solution, try adding the pre-formed enolate solution slowly to a solution of the alkylating agent. This ensures that the enolate is always the limiting reagent in the immediate reaction environment, minimizing its chance to react twice.

-

Choice of Base: Use a base like sodium ethoxide (NaOEt) in ethanol. The pKa of the mono-alkylated product is higher (less acidic) than the starting material, so the equilibrium of the second deprotonation will be less favorable, providing a degree of inherent selectivity.[14]

This protocol is adapted from established procedures for acetoacetic ester synthesis.[15][16]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., CaCl2), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (N2 or Argon).

-

Base Preparation: In the flask, dissolve sodium metal (1.0 eq.) in absolute ethanol under reflux to prepare sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

-

Enolate Formation: Cool the ethoxide solution to room temperature. Add ethyl acetoacetate (1.0 eq.) dropwise via the dropping funnel with stirring. Stir for 30-60 minutes to ensure complete enolate formation.

-